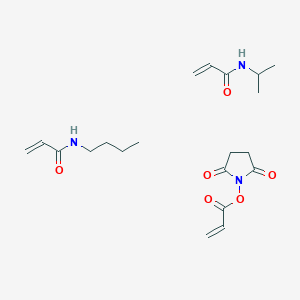
N-butylprop-2-enamide;(2,5-dioxopyrrolidin-1-yl) prop-2-enoate;N-propan-2-ylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) is a copolymer that combines the properties of N-isopropylacrylamide, N-n-butylacrylamide, and N-acryloxysuccinimide. This compound is known for its thermoresponsive behavior, making it useful in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) is typically synthesized through free radical polymerization. The process involves the copolymerization of N-isopropylacrylamide, N-n-butylacrylamide, and N-acryloxysuccinimide in the presence of an initiator such as azobisisobutyronitrile (AIBN) under controlled temperature conditions . The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) or water, and the polymerization is initiated by heating the mixture to around 60-70°C .
Industrial Production Methods
In industrial settings, the production of Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) follows similar principles but on a larger scale. The process involves continuous polymerization reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) undergoes various chemical reactions, including:
Hydrolysis: The succinimide groups can be hydrolyzed under acidic or basic conditions to form carboxylic acid groups.
Substitution: The succinimide groups can also participate in nucleophilic substitution reactions with amines, leading to the formation of amide bonds.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) at room temperature.
Major Products
科学的研究の応用
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) has a wide range of applications in scientific research:
作用機序
The thermoresponsive behavior of Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) is primarily due to the presence of N-isopropylacrylamide units, which exhibit a lower critical solution temperature (LCST) around 32°C . Below this temperature, the polymer is soluble in water, while above it, the polymer undergoes a phase transition and becomes insoluble . This property is exploited in various applications, such as drug delivery, where the polymer can release its payload in response to temperature changes .
類似化合物との比較
Similar Compounds
Poly(N-isopropylacrylamide): Known for its thermoresponsive properties but lacks the functional groups provided by N-n-butylacrylamide and N-acryloxysuccinimide.
Poly(N-isopropylacrylamide-co-butylacrylate): Similar thermoresponsive behavior but with different mechanical properties due to the presence of butylacrylate.
Poly(N-isopropylacrylamide-co-methacrylic acid): Combines thermoresponsive behavior with pH sensitivity.
Uniqueness
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) is unique due to its combination of thermoresponsive behavior and the presence of reactive succinimide groups, which allow for further functionalization and customization for specific applications .
特性
CAS番号 |
118519-84-9 |
|---|---|
分子式 |
C20H31N3O6 |
分子量 |
409.5 g/mol |
IUPAC名 |
N-butylprop-2-enamide;(2,5-dioxopyrrolidin-1-yl) prop-2-enoate;N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C7H7NO4.C7H13NO.C6H11NO/c1-2-7(11)12-8-5(9)3-4-6(8)10;1-3-5-6-8-7(9)4-2;1-4-6(8)7-5(2)3/h2H,1,3-4H2;4H,2-3,5-6H2,1H3,(H,8,9);4-5H,1H2,2-3H3,(H,7,8) |
InChIキー |
OUIOMKUBQDZBOQ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C=C.CC(C)NC(=O)C=C.C=CC(=O)ON1C(=O)CCC1=O |
正規SMILES |
CCCCNC(=O)C=C.CC(C)NC(=O)C=C.C=CC(=O)ON1C(=O)CCC1=O |
Key on ui other cas no. |
118519-84-9 |
同義語 |
poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) poly(NIPAAm-nBAAm-NASI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


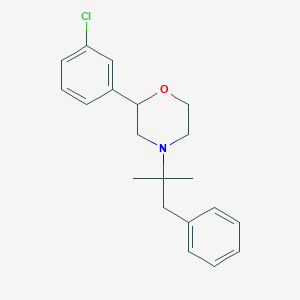
![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)
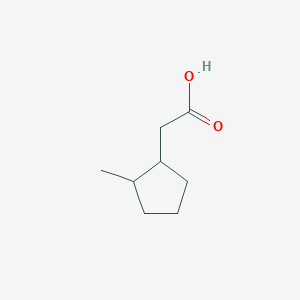

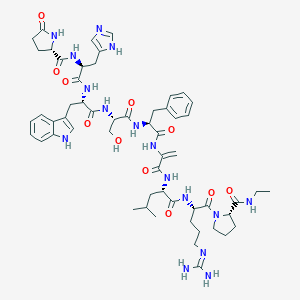
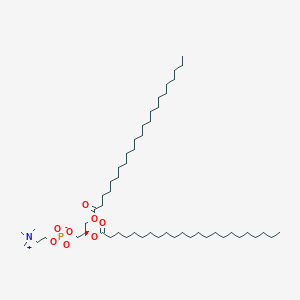
![3-CHLORO-4-[1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHOXY]BENZENAMINE](/img/structure/B39436.png)
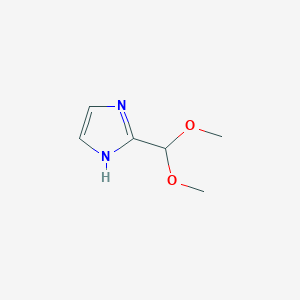
![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)
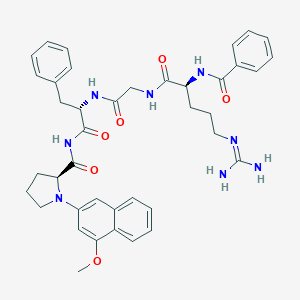
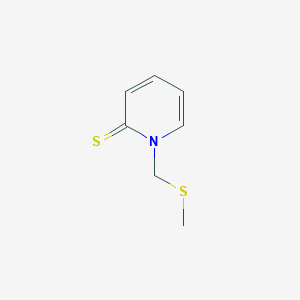
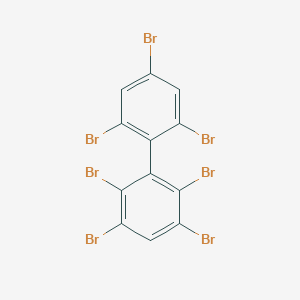
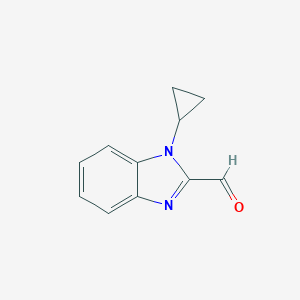
![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)
